The synthesis of lactocin 705 involves a complex series of biological processes including transcription, translation, and post-translational modifications. The structural genes for lactocin 705 have been identified and sequenced from a plasmid approximately 35 kb in size. The genes encode for the two peptides that are essential for its antimicrobial activity. These peptides are synthesized as precursors that require processing to become active .
The purification of lactocin 705 typically involves several biotechnological techniques such as salting-out, solvent extraction, ultrafiltration, ion-exchange chromatography, and size exclusion chromatography. These methods help isolate the bacteriocin from the fermentation broth while maintaining its biological activity .
Lactocin 705's mechanism involves interactions with target bacterial cells, leading to disruptions in membrane integrity. Upon contact with sensitive bacteria such as Listeria monocytogenes, lactocin 705 induces the formation of pores in the cell membrane. This process results in the efflux of ions and other intracellular components, ultimately leading to cell death . The presence of a proton motive force enhances this interaction, making energized cells more susceptible to the bacteriocin's action.
The mechanism of action of lactocin 705 is primarily based on its ability to disrupt bacterial cell membranes. When added to sensitive strains like Lactobacillus plantarum, lactocin 705 dissipates both the membrane potential and pH gradient across the membrane. This activity is significantly enhanced in energized cells where glucose is present, leading to an immediate release of intracellular potassium ions and inorganic phosphate . Notably, calcium ions have been shown to provide a protective effect against lactocin 705's action .
Lactocin 705 has significant potential in various scientific applications:
Lactocin-705 was first identified in the early 1990s from Lactobacillus casei CRL705, a strain isolated from dry-fermented sausages of Argentinean origin [1] [3]. This bacteriocin emerged during screening programs targeting natural antimicrobials in traditional meat products, where it demonstrated potent activity against spoilage and pathogenic bacteria [1] [5]. The producer strain CRL705 was taxonomically classified within the Lactobacillus casei group, a cluster of LAB renowned for their metabolic versatility in fermented ecosystems. Genetic studies later confirmed that lactocin-705 biosynthesis genes are encoded on a ~35 kb plasmid within this strain, highlighting the mobile genetic element-mediated distribution of bacteriocin traits in microbial communities [5]. The initial purification and characterization efforts, completed by 1999, revealed its unique two-component nature and established its molecular weight at approximately 3.3 kDa per peptide [3].
Lactocin-705 belongs to Class IIb bacteriocins, characterized by requiring two distinct peptides for full antimicrobial activity [2] [8]. This classification places it among bacteriocins dependent on peptide complementarity, such as lactacin F, lactococcin G, and plantaricin EF/JK [2] [8]. Structurally, lactocin-705 consists of two 33-amino-acid peptides designated 705α (3,357.80 Da) and 705β, each featuring a high glycine content and a predicted amphiphilic α-helical conformation crucial for membrane interaction [1] [3]. Unlike Class IIa (pediocin-like) bacteriocins, lactocin-705 lacks the conserved "YGNGV" motif and demonstrates no significant sequence homology to other known bacteriocins in databases [5] [3]. Its peptides are synthesized as precursors with double-glycine leader peptides (15-30 residues) that are cleaved during export by dedicated ABC transporters [2] [5].
Table 1: Molecular Characteristics of Lactocin-705
Property | 705α | 705β |
---|---|---|
Amino acid residues | 33 | 33 |
Molecular weight (Da) | 3,357.80 | Similar range |
Isoelectric point (pI) | 10.03 | Not specified |
Leader peptide type | Double-glycine | Double-glycine |
Post-translational modifications | None | None |
Predicted secondary structure | Amphiphilic α-helix | Amphiphilic α-helix |
GxxxG motifs present | Yes | Yes |
Synergy ratio (α:β) | 1:1 | 1:1 |
In its native ecological niche, lactocin-705 functions as a competitive weapon for L. casei CRL705 against phylogenetically related bacteria and foodborne pathogens [1] [9]. It exhibits a narrow antimicrobial spectrum, primarily targeting other LAB including Lactobacillus plantarum, Lactobacillus casei, Leuconostoc spp., and pathogens like Streptococcus pyogenes and Staphylococcus aureus [1] [3]. Notably, it lacks intrinsic activity against Listeria monocytogenes, though L. casei CRL705 produces a separate anti-listerial compound [1]. The bacteriocin operates by disrupting proton motive force (PMF) in sensitive cells through pore formation, leading to potassium efflux, phosphate leakage, and cytoplasmic acidification [1] [2].
Table 2: Antimicrobial Spectrum of Lactocin-705
Target Microorganisms | Sensitivity | Primary Ecological Context |
---|---|---|
Lactobacillus plantarum CRL691 | High | Fermented meat microbiota |
Leuconostoc spp. | High | Vegetable/meat fermentations |
Lactobacillus casei | Moderate-High | Competitive exclusion |
Streptococcus pyogenes | Moderate | Pathogen inhibition |
Staphylococcus aureus | Moderate | Pathogen inhibition |
Listeria monocytogenes | Resistant | Not targeted |
Gram-negative bacteria | Resistant | Not targeted |
In food ecosystems, particularly meat and dairy fermentations, lactocin-705 contributes to microbial stability through several mechanisms:
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